4-(5-Hydroxypyridin-2-yl)cyclohexanone

Description

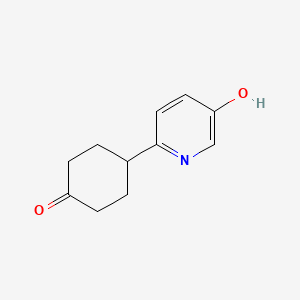

4-(5-Hydroxypyridin-2-yl)cyclohexanone (CAS No. 857651-06-0) is a cyclohexanone derivative featuring a 5-hydroxypyridin-2-yl substituent at the 4-position of the cyclohexanone ring. Its molecular formula is C₁₅H₁₅N₃O₂, with a molecular weight of 269.30 g/mol . The compound is stored at 2–8°C, indicating sensitivity to thermal degradation, likely due to the hydroxyl and pyridine groups enhancing reactivity or instability .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(5-hydroxypyridin-2-yl)cyclohexan-1-one |

InChI |

InChI=1S/C11H13NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12-11/h5-8,14H,1-4H2 |

InChI Key |

ARWCSSHLOJUENY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=NC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Functional Group Variations

Cyclohexanone derivatives are widely studied for their diverse substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations :

- Aromaticity : Unlike Cuprizone, which lacks aromatic substituents, the pyridine ring in the target compound may facilitate π-π stacking in biological systems .

- Steric Effects : The tert-butyl group in M1 increases steric bulk, possibly reducing reactivity compared to the smaller hydroxypyridinyl group in the target compound .

Target Compound :

For example:

- M1: 4-(tert-butyl)cyclohexanone + benzaldehyde → 2,6-bis-(benzylidene) product .

- Chromene derivatives: Diarylidene cyclohexanone + malononitrile → fused-ring systems .

Comparison :

- Cuprizone: Synthesized via hydrazine linkage between two cyclohexanone units .

- ER-Binding Derivatives: 4-(4′-Hydroxyphenyl)cyclohexanone derivatives are prepared via catalytic reduction or oxime formation .

Estrogen Receptor (ER) Binding :

- 4-(4′-Hydroxyphenyl)cyclohexanone derivatives (e.g., compound 2 in ) exhibit high ERα affinity (Kd = 32 nM), comparable to estradiol (E2, Kd = 3 nM) .

- Target Compound: The 5-hydroxypyridinyl group may reduce ERα binding compared to phenolic analogs but could favor interactions with other targets (e.g., kinases or metalloenzymes).

Antimicrobial Activity :

- 4-(4-Substitutedphenyl)thiazole derivatives () show antibacterial and antifungal activity due to thiazole-hydrazinyl motifs . The target compound’s pyridine ring may offer similar bioactivity via distinct mechanisms.

Chelation Potential :

Physicochemical Properties

- Volatility: Simpler derivatives like 3-methyl-2-cyclohexanone (Nutclone) exhibit nutty odors due to volatility . The target compound’s hydroxyl and pyridine groups likely reduce volatility via hydrogen bonding.

- Solubility: Hydroxyl and pyridine groups may enhance water solubility compared to non-polar analogs (e.g., M1).

Stability and Industrial Relevance

- Vapor-Liquid Equilibrium (VLE): Cyclohexanone production impurities (e.g., cyclohexenol isomers) require separation using models like COSMO-RS . The target compound’s polar groups may complicate distillation, favoring chromatographic purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.